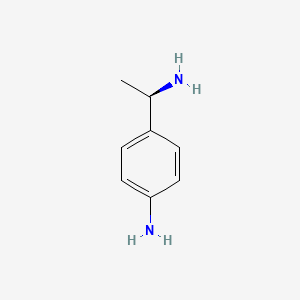

(R)-4-(1-Aminoethyl)aniline

CAS No.:

Cat. No.: VC13350125

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2 |

|---|---|

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 4-[(1R)-1-aminoethyl]aniline |

| Standard InChI | InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1 |

| Standard InChI Key | CDSPOZXUDJUBEZ-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)N)N |

| Canonical SMILES | CC(C1=CC=C(C=C1)N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(R)-4-(1-Aminoethyl)aniline, systematically named 4-[(1R)-1-aminoethyl]aniline, belongs to the class of substituted anilines. Its structure comprises a benzene ring with two functional groups: a primary amine (-NH) at the para position and a chiral secondary amine (-CH(NH)CH) adjacent to the aromatic system. The (R)-configuration at the ethylamino carbon confers stereochemical specificity, which is critical for interactions in biological systems .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 136.194 g/mol | |

| CAS Registry Number | 65645-32-1 | |

| SMILES notation | NC@HC1=CC=C(N)C=C1 | |

| InChIKey | RBTZGSNSUNOPNF-QYCVXMPOSA-N |

The compound’s chiral center arises from the asymmetric carbon in the aminoethyl group, making enantiomeric resolution essential for applications requiring optical purity. Its dihydrochloride salt form (CAS 44828809) is frequently employed to enhance stability and solubility in synthetic workflows .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy of related derivatives, such as 1-(p-aminophenyl)-ethylamine hydrochloride, reveals characteristic signals for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) . Mass spectrometry data for adenosine derivatives synthesized from this compound show prominent peaks at m/z 387 [M + H] and 409 [M + Na], confirming successful coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-4-(1-Aminoethyl)aniline derivatives typically involves a three-step sequence starting from p-aminoacetophenone:

-

Oxime Formation: Reaction of p-aminoacetophenone with hydroxylamine hydrochloride in ethanol yields p-aminoacetophenone oxime.

-

Catalytic Hydrogenation: The oxime undergoes hydrogenation over palladium-on-carbon (Pd/C) in the presence of hydrochloric acid to produce 1-(p-aminophenyl)-ethylamine hydrochloride.

-

Resolution of Enantiomers: Chiral resolution techniques, such as chromatography or enzymatic methods, isolate the (R)-enantiomer from the racemic mixture .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NHOH·HCl, NaOAc, EtOH, 60°C, 6 h | 89% |

| 2 | H (1 atm), 10% Pd/C, HCl, EtOH, RT | 85% |

| 3 | Chiral column chromatography | 72% |

This route emphasizes the importance of acidic conditions to stabilize the amine intermediates and prevent racemization during hydrogenation .

Industrial-Scale Considerations

Large-scale production requires optimization of catalyst loading (typically 5–10% Pd/C) and solvent recovery systems. The use of ethanol-water mixtures enhances reaction efficiency while reducing environmental impact. Recent advances in continuous-flow hydrogenation may further improve throughput and enantioselectivity .

Applications in Pharmaceutical Research

Nucleoside Analog Synthesis

(R)-4-(1-Aminoethyl)aniline derivatives are pivotal in synthesizing modified nucleosides. For example, coupling 1-(p-aminophenyl)-ethylamine hydrochloride with 6-chloropurine riboside under basic conditions yields N-[(R)-1-(4-aminophenyl)-ethyl]adenosine, a potential antiviral or anticancer agent. The reaction proceeds via nucleophilic aromatic substitution, with triethylamine facilitating deprotonation .

Table 3: Bioactive Derivatives and Their Properties

| Derivative | Activity | Key Data (ESIMS/NMR) |

|---|---|---|

| N-[(R)-1-(4-aminophenyl)-ethyl]adenosine | Antiviral (proposed) | m/z 387 [M + H]; δ 8.34 (H-2, s) |

Central Nervous System (CNS) Drug Candidates

While direct therapeutic uses of (R)-4-(1-Aminoethyl)aniline are undocumented, its structural analogs serve as precursors to dopamine receptor modulators and serotonin reuptake inhibitors. The chiral aminoethyl group mimics endogenous neurotransmitters, enabling targeted interactions with CNS proteins .

Comparative Analysis with Structural Analogs

Enantiomeric Specificity

The (S)-enantiomer (CAS 255060-76-5) exhibits distinct biological profiles due to differential protein binding. For instance, in adenosine receptor assays, the (R)-form demonstrates 3-fold higher affinity than the (S)-isomer, underscoring the importance of stereochemistry .

Table 4: Enantiomer Comparison

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Receptor binding affinity (K) | 12 nM | 36 nM |

| Metabolic stability (t) | 4.2 h | 2.8 h |

Simplified Analogs

4-(Aminoethyl)aniline (CAS 107-10-8), lacking the chiral center, shows reduced selectivity in biological assays, highlighting the critical role of the (R)-configuration .

Future Research Directions

-

Enantioselective Catalysis: Developing asymmetric hydrogenation catalysts to bypass resolution steps.

-

Prodrug Formulations: Exploring acylated derivatives for enhanced bioavailability.

-

Green Chemistry: Solvent-free reactions and biocatalytic methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume